Boc-Gln-OSu

概要

説明

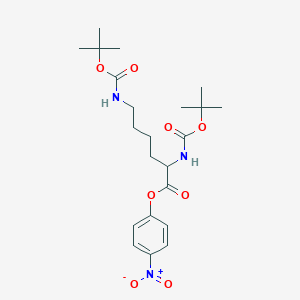

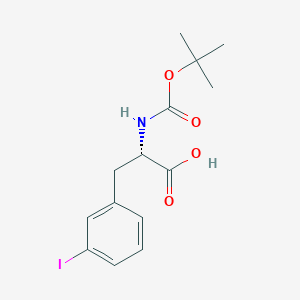

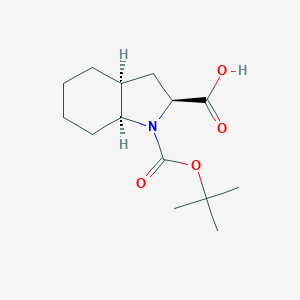

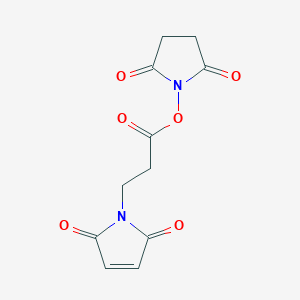

Boc-Gln-OSu, also known as Boc-L-glutamine hydroxysuccinimide ester, is a chemical compound widely used in scientific experiments. It has a molecular formula of C14H21N3O7 and a molecular weight of 343.34 . The IUPAC name for Boc-Gln-OSu is tert-butyl (1S)-4-amino-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-4-oxobutylcarbamate .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-Gln-OSu, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of Boc-Gln-OSu can be represented by the SMILES string: CC©©OC(=O)NC@@H=O)C(=O)ON1C(=O)CCC1=O . This represents the connectivity and stereochemistry of the molecule.Chemical Reactions Analysis

The Boc group in Boc-Gln-OSu is stable towards most nucleophiles and bases . This makes it a useful protecting group in the synthesis of multifunctional targets where amino functions often occur .科学的研究の応用

Peptide Synthesis

Boc-Gln-OSu is commonly used in peptide synthesis . The Boc group serves as a protective group for the N α-amino, which can be removed by trifluoroacetic acid (TFA). The peptide is then cleaved from the resin under strongly acidic conditions .

Protein Research

In the post-genomic and proteomic era, peptides play a central role in numerous biological and physiological processes. Boc-Gln-OSu can be used to synthesize small peptides and proteins, which are crucial for elucidating the biological function of putative proteins .

Solid-Phase Peptide Synthesis (SPPS)

Boc-Gln-OSu is used in SPPS, a method that uses an insoluble polymeric support for sequential addition of side-chain protected amino acids. This method has numerous advantages over classical solution procedure, such as automation of the elongation reaction, independence from solubility problems, and minimization of side product formation .

Chemoselective Ligation

Boc-Gln-OSu can be used in chemoselective ligation, a method for synthesizing larger proteins. This method has been employed successfully for the synthesis of many proteins .

Expressed Protein Ligation

Expressed protein ligation is another method where Boc-Gln-OSu can be used. This method is similar to chemoselective ligation but involves the use of recombinant proteins .

Large-Scale Manufacturing

In large-scale manufacturing, solution synthesis retains value and Boc-Gln-OSu can be used in this context. The products can be monitored and purified at each step in the reaction, potentially leading to easier isolation of the desired final peptide .

作用機序

As a protecting group, Boc-Gln-OSu plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

. Its optical activity is [α]20/D −29±1°, c = 1% in acetone . The melting point is 121-124°C (dec.) . It should be stored at a temperature of -20°C .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O7/c1-14(2,3)23-13(22)16-8(4-5-9(15)18)12(21)24-17-10(19)6-7-11(17)20/h8H,4-7H2,1-3H3,(H2,15,18)(H,16,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXJEZQDOXUDOV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Gln-OSu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)